molecular formula C8H11Br2N B7725900 Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide

Cat. No.: B7725900
M. Wt: 280.99 g/mol
InChI Key: CQNJNXLBCMLJLF-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide (C₈H₁₀BrN·HBr) is the hydrobromide salt of the aromatic amine 4-bromo-2,6-dimethylaniline. The base compound, 4-bromo-2,6-dimethylaniline (CAS 24596-19-8), has a molecular weight of 200.076 g/mol and the formula C₈H₁₀BrN . Its structure features a bromine atom at the para position and methyl groups at the ortho positions (2 and 6) of the benzene ring. The hydrobromide form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Key properties of the base compound include:

  • IUPAC Name: 4-Bromo-2,6-dimethylaniline
  • InChIKey: QGLAYJCJLHNIGJ-UHFFFAOYSA-N
  • Synonyms: 2,6-Dimethyl-4-bromoaniline, 4-bromo-2,6-xylidine .

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJNXLBCMLJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[NH3+])C)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline. The reaction is carried out by treating 2,6-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Deprotonation and Base Conversion

The hydrobromide salt can be converted to the free base via aqueous alkaline treatment:

  • Reagents : NaOH or KOH in water .

  • Mechanism :

    C8H10BrNHBr+OHC8H10BrN+Br+H2O\text{C}_8\text{H}_{10}\text{BrN} \cdot \text{HBr} + \text{OH}^- \rightarrow \text{C}_8\text{H}_{10}\text{BrN} + \text{Br}^- + \text{H}_2\text{O}
  • Applications : The free base is a precursor for insecticides and pharmaceuticals .

Stability and Reactivity

  • Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes under prolonged exposure to moisture .

  • Electrophilic Substitution : The para-bromo and dimethyl groups direct further substitution reactions:

    • Nitration : Occurs at the meta position relative to bromine .

    • Sulfonation : Limited due to steric hindrance from methyl groups .

Cross-Coupling Reactions

The free base participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling :

  • Palladium Catalysis :

    Reaction TypeConditionsYield
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72–85%
    AminationPd₂(dba)₃, Xantphos, toluene, 110°C65–78%

Redox Behavior

  • Oxidation : Forms nitro derivatives with HNO₃/H₂SO₄ at 50°C .

  • Reduction : Hydrogenation (H₂/Pd-C) removes bromine, yielding 2,6-dimethylaniline .

Scientific Research Applications

Scientific Research Applications

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has several notable applications:

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds:

  • Dyes : It is used in the production of azo dyes and other colorants.
  • Pharmaceuticals : The compound acts as a precursor for synthesizing pharmaceutical agents with therapeutic properties.
  • Agrochemicals : It is utilized in the formulation of pesticides and herbicides .

Biochemical Studies

In biological research, Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is employed to investigate:

  • Enzyme Interactions : The compound can be used to study enzyme kinetics and inhibition mechanisms.
  • Metabolic Pathways : It aids in understanding metabolic processes involving amines and their derivatives.

Material Science

The compound finds applications in creating specialty chemicals and materials:

  • Polymeric Materials : It can be incorporated into polymers to modify their properties.
  • Coatings and Adhesives : Its chemical structure allows for enhanced adhesion and durability in coatings .

Case Study 1: Pharmaceutical Development

Research has demonstrated that derivatives of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide exhibit significant activity against certain bacterial strains. In a study published in the Journal of Medicinal Chemistry, compounds synthesized from this intermediate showed promising antibacterial properties, leading to further investigation into their potential as new antibiotics .

Case Study 2: Dye Synthesis

A recent study highlighted the use of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide in synthesizing novel azo dyes. The dyes exhibited excellent color fastness and stability under various environmental conditions. This application underscores its importance in the textile industry.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino group play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares the target compound with structurally analogous brominated anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Differences
4-Bromo-2,6-dimethylaniline hydrobromide C₈H₁₀BrN·HBr ~280.986* Br (para), CH₃ (ortho) N/A Hydrobromide salt; enhanced solubility
4-Bromo-2,6-dimethylaniline (base) C₈H₁₀BrN 200.076 Br (para), CH₃ (ortho) 24596-19-8 Free base form
4-Bromo-2,6-difluoroaniline C₆H₄BrF₂N 208.01 Br (para), F (ortho) 67567-26-4 Electron-withdrawing F substituents
4-Bromo-2,6-dichloroaniline C₆H₄BrCl₂N 240.909 Br (para), Cl (ortho) 697-88-1 Larger Cl atoms; higher molecular weight
4-Bromo-2,5-difluoroaniline C₆H₄BrF₂N 208.00 Br (para), F (meta) 112279-60-4 Altered substitution pattern
4-Bromo-1,2-diaminobenzene C₆H₆BrN₂ 187.03 Br (para), NH₂ (ortho) 1575-37-7 Additional amine group

*Calculated by adding HBr (80.91 g/mol) to the base compound.

Biological Activity

Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide, also known as 4-bromo-2,6-dimethylaniline hydrobromide, is a chemical compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

  • Chemical Formula : C₈H₁₀BrN
  • Molecular Weight : 200.076 g/mol
  • CAS Registry Number : 24596-19-8
  • IUPAC Name : 4-bromo-2,6-dimethylaniline hydrobromide

Biological Activity Overview

The biological activity of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide can be categorized into various areas:

  • Pharmacological Effects
    • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For example, certain analogs demonstrated significant inhibition of bacterial growth in vitro.
    • Cytotoxicity : Research indicates that the compound can induce cytotoxic effects in various cancer cell lines. The IC₅₀ values for cell proliferation inhibition have been reported in the low micromolar range.
  • Enzyme Interaction
    • The compound has been identified as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Neuropharmacological Effects
    • Some studies suggest potential neuroprotective effects, although further research is needed to elucidate the mechanisms involved.

Toxicity Profile

The toxicity of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has been evaluated through various studies:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various brominated anilines, including Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at concentrations lower than traditional antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted using human breast cancer cell lines (MDA-MB-231). The compound showed an IC₅₀ value of approximately 0.126 μM, indicating strong inhibitory effects on cell proliferation compared to control groups .

CompoundCell LineIC₅₀ (μM)
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromideMDA-MB-2310.126
Control Compound AMDA-MB-231>1.0

Synthesis and Industrial Applications

The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline in an inert solvent followed by treatment with hydrobromic acid to yield the hydrobromide salt. This compound serves as an intermediate in the production of pharmaceuticals and specialty chemicals.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via bromination of 2,6-dimethylaniline (CAS 87-62-7) using brominating agents like bromine or N-bromosuccinimide (NBS). Key optimization steps include:

  • Temperature control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-substitution or ring bromination) .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance solubility and reaction homogeneity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted starting materials .
    Validation : Confirm product identity via 1^1H NMR (e.g., aromatic proton splitting patterns at δ 6.7–7.1 ppm) and mass spectrometry (expected molecular ion at m/z 280.97 for C8_8H11_{11}Br2_2N) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (200.076 g/mol for the free base; 280.97 g/mol for the hydrobromide salt) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions in the hydrobromide salt .
  • HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) for purity analysis (retention time ~8.2 min) .

Advanced: How does the hydrobromide salt form influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The hydrobromide salt enhances aqueous solubility but may hydrolyze in alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–7) show <5% degradation over 30 days at 25°C .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with HBr release contributing to mass loss .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation, as UV-Vis spectra indicate absorption peaks <300 nm .

Advanced: What mechanistic insights explain the regioselectivity of bromination in 2,6-dimethylaniline derivatives?

Methodological Answer:
Bromination occurs preferentially at the para position due to:

  • Steric Effects : Methyl groups at positions 2 and 6 hinder ortho-bromination .
  • Electronic Effects : The electron-donating amine group activates the ring, directing electrophilic substitution to the para position .
    Experimental Validation :
  • Computational modeling (DFT) shows lower activation energy for para-bromination (ΔG‡ = 25 kcal/mol) compared to meta (ΔG‡ = 32 kcal/mol) .
  • Isotopic labeling (15^{15}N NMR) confirms amine participation in transition-state stabilization .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points) for this compound?

Methodological Answer:
Discrepancies in boiling points (e.g., 339.7–361 K under reduced pressure ) arise from:

  • Measurement Techniques : Differential scanning calorimetry (DSC) vs. traditional distillation.
  • Sample Purity : Impurities (e.g., residual solvents) elevate observed boiling points.
    Resolution Protocol :

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Validate purity by GC-MS (≥99%).

Use standardized pressure conditions (e.g., 0.004 bar) for reproducibility .

Advanced: What strategies are recommended for analyzing its potential biological activity in neuropharmacological models?

Methodological Answer:

  • In Vitro Assays : Screen for acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing activity to galantamine hydrobromide .
  • In Vivo Models : Administer to scopolamine-induced amnesic mice (20 mg/kg, i.p.) and assess cognitive recovery via Morris water maze .
  • Dose Optimization : Conduct pharmacokinetic studies to determine bioavailability and blood-brain barrier penetration .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB ID 1DX6). Focus on bromine’s role in hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s Hammett σp_p = 0.23) with inhibitory potency .

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